(1R,5S)-3-(methylthio)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
(1R,5S)-3-(Methylthio)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide features an 8-azabicyclo[3.2.1]octane core with a methylthio (-SMe) group at position 3 and a thiophen-2-yl carboxamide at the 8-position. The bicyclic scaffold provides rigidity, while the sulfur-containing substituents may enhance lipophilicity and electronic interactions.
Properties
IUPAC Name |
3-methylsulfanyl-N-thiophen-2-yl-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS2/c1-17-11-7-9-4-5-10(8-11)15(9)13(16)14-12-3-2-6-18-12/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMZIZPWAYICGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-(methylthio)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the methylthio group, and the attachment of the thiophen-2-yl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-(methylthio)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the carboxamide group produces amines.
Scientific Research Applications
(1R,5S)-3-(methylthio)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of (1R,5S)-3-(methylthio)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations at Position 3 and 8
The target compound’s substituents are compared to analogs with modifications at positions 3 and 8 (Table 1).
Table 1: Substituent and Functional Group Comparisons
Key Observations :
- Aromatic Substituents : The thiophen-2-yl group (electron-rich) may engage in π-π stacking, contrasting with electron-deficient aryl groups like 2-fluoro-4-nitrophenyl or 4-trifluoromethylphenyl , which could influence receptor affinity.
- Chlorophenyl and Carboxylic Acid Derivatives : and highlight chloroaromatic substituents paired with polar carboxylic acids, suggesting a balance between lipophilicity and solubility .
Stereochemical and Bicyclic Scaffold Variations
- Stereochemistry : The (1R,5S) configuration in the target compound contrasts with racemic mixtures (e.g., ) or other stereoisomers (e.g., ), which may exhibit divergent biological activities due to spatial compatibility with targets.
- Ring System Modifications : Compounds like 5-thia-1-azabicyclo[4.2.0]oct-2-ene (e.g., ) replace a carbon with sulfur, altering ring strain and electronic properties. These systems are common in β-lactam antibiotics, emphasizing the role of ring size and heteroatoms in stability and activity .
Functional Group Impact on Pharmacokinetics
- Methylthio vs. Sulfonamide : The methylthio group (logP ~1.5) enhances membrane permeability compared to sulfonamides (logP ~0.5), but sulfonamides may improve water solubility and metabolic resistance .
- Thiophene vs. Pyridine : Thiophene’s lower basicity (pKa ~-2.8) versus pyridine (pKa ~5.2) affects ionization state and binding interactions in physiological environments .
Research Implications and Gaps
While direct pharmacological data for the target compound are absent in the evidence, structural analogs suggest:
Biological Activity
The compound (1R,5S)-3-(methylthio)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic amine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of 8-azabicyclo[3.2.1]octanes , which are known for their structural complexity and diverse biological effects. The presence of a methylthio group and a thiophene moiety contributes to its unique chemical reactivity and biological profile.
Molecular Formula
- C : 13
- H : 16
- N : 2
- O : 1
- S : 2
Research indicates that this compound may interact with various biological targets, influencing multiple signaling pathways:
- Receptor Interaction : Preliminary studies suggest that it may act as an antagonist or modulator at certain neurotransmitter receptors, potentially affecting dopaminergic and serotonergic systems.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Antinociceptive Effects
In vivo studies have demonstrated that this compound exhibits significant antinociceptive properties. For example:
- Study Findings : In rodent models, administration of the compound resulted in a marked reduction in pain response during formalin tests, suggesting its potential as an analgesic agent.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects:
- Mechanistic Insights : It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models, indicating its potential utility in managing inflammatory disorders.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | Moderate |
| Half-life | 4 hours |
| Metabolism | Liver (CYP450) |
| Excretion | Urinary (70%) |
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Pain Relief :
- Objective : To evaluate the antinociceptive effects in a rat model.
- Results : Significant reduction in pain response compared to control groups was observed at doses of 10 mg/kg.
-
Inflammation Model :
- Objective : Assess anti-inflammatory activity using a carrageenan-induced paw edema model.
- Results : A dose-dependent decrease in paw swelling was noted, with a maximum effect at 20 mg/kg.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
